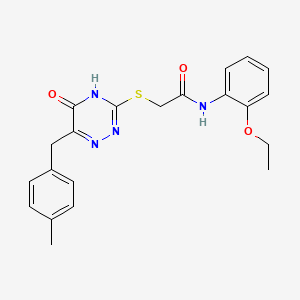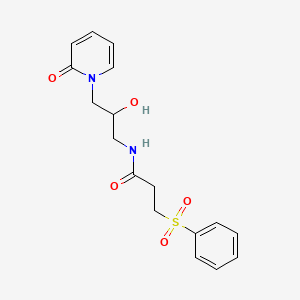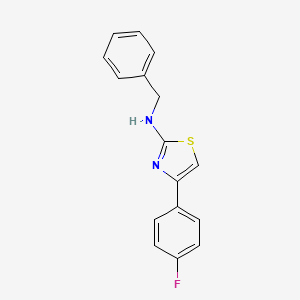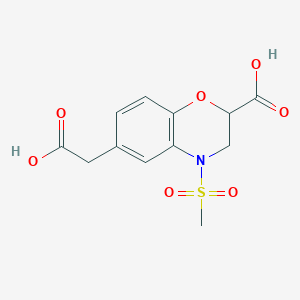
2-Methyl-1,3-thiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1,3-thiazole-4-sulfonamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is a key component of vitamin B1 (thiamine) and is used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-Methyl-1,3-thiazole-4-sulfonamide”, often involves the use of 2-aminothiazoles as a starting material . These compounds are then subjected to various chemical reactions to create a diverse range of heterocyclic analogues . The synthesized compounds are typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,3-thiazole-4-sulfonamide” consists of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-sulfonamide, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals, which are harmful to biological systems, thereby preventing oxidative stress-related diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain and inflammation management.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains . For instance, some N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have demonstrated preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole compounds, such as Abafungin, have been used as antifungal drugs . They can inhibit the growth of fungi, making them useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . For example, Ritonavir, an antiretroviral drug, contains a thiazole ring .
Diuretic Activity
Thiazole compounds have been associated with diuretic activity . They can increase the excretion of water from the body, which can be beneficial in conditions like hypertension and edema.
Anticonvulsant Activity
Thiazole derivatives have been studied for their anticonvulsant properties . They can help in the management of epileptic seizures.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . Some synthesized compounds have been determined for their antitumor activity against liver carcinoma cell line HepG2 .
Safety and Hazards
Future Directions
In the field of medicinal chemistry, there is ongoing research into the design and development of different thiazole derivatives due to their diverse therapeutic roles . Green chemistry approaches, which aim to minimize the environmental impact of chemical synthesis, are also being explored for the synthesis of thiazole derivatives .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives, which include 2-methyl-1,3-thiazole-4-sulfonamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 2-Methyl-1,3-thiazole-4-sulfonamide It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 2-Methyl-1,3-thiazole-4-sulfonamide The compound’s solubility in water, alcohol, and ether may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-1,3-thiazole-4-sulfonamide The compound’s solubility in water, alcohol, and ether may suggest that its action could be influenced by the solvent environment.
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYJUFUPGOFJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)


![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)







![N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2607831.png)
![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)
